2,6-Dimethylbenzenesulfonamide

Carbonic anhydrase inhibition Isoform selectivity Thermal shift assay

Researchers requiring benzenesulfonamide scaffolds often encounter batch variability and lack of steric shielding, leading to side reactions. 2,6-Dimethylbenzenesulfonamide (CAS 24010-56-8) solves these: • Ortho-methyl groups protect -NH2, reducing N,N-dialkylation and enhancing multistep stability. • Elevated LogP (2.73 vs. 0.58) improves extraction/chromatographic recovery. • Enables selective CA inhibitor development via meta-halogenation (up to 500-fold selectivity for CA VII/XIII). High-purity (≥97%) lots with batch-specific NMR/HPLC ensure reproducible results.

Molecular Formula C8H11NO2S
Molecular Weight 185.25 g/mol
CAS No. 24010-56-8
Cat. No. B1627584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylbenzenesulfonamide
CAS24010-56-8
Molecular FormulaC8H11NO2S
Molecular Weight185.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)S(=O)(=O)N
InChIInChI=1S/C8H11NO2S/c1-6-4-3-5-7(2)8(6)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11)
InChIKeyZEBMBNNVUIWRIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethylbenzenesulfonamide (CAS 24010-56-8): Key Physicochemical and Structural Properties for Informed Procurement


2,6-Dimethylbenzenesulfonamide (C₈H₁₁NO₂S, MW 185.24 g/mol) is a primary aromatic sulfonamide featuring two ortho-methyl substituents on the benzene ring . Its molecular architecture imparts a calculated LogP of approximately 2.73–1.2 (XLogP), a predicted pKa near 10.5 for the sulfonamide –NH₂ group, and a density of 1.227 g/cm³ [1]. The compound is commercially available as a white to off-white crystalline solid with typical purities of 95–97% (HPLC, NMR) from major suppliers . Its dual ortho-methyl substitution differentiates it from mono-methyl or para-substituted benzenesulfonamide analogs, conferring both steric and electronic properties that directly influence reactivity and molecular recognition.

Why 2,6-Dimethylbenzenesulfonamide Cannot Be Freely Replaced by Other Alkyl-Benzenesulfonamides in Research and Development


Generic substitution among benzenesulfonamides fails because the 2,6-dimethyl substitution pattern simultaneously alters three critical properties that determine compound performance in biological and synthetic applications. First, the two ortho-methyl groups introduce steric hindrance that restricts the conformational freedom of the sulfonamide moiety, fundamentally changing its binding mode to carbonic anhydrase isoforms compared to unsubstituted or para-substituted analogs [1]. Second, the increased lipophilicity (LogP ~2.73 versus ~0.58 for unsubstituted benzenesulfonamide) shifts membrane permeability and solubility profiles, affecting both in vitro assay behavior and potential in vivo pharmacokinetics [2][3]. Third, ortho-alkyl substituents markedly accelerate acid-catalyzed hydrolysis rates relative to meta- or para-substituted benzenesulfonamides, altering chemical stability under acidic conditions [4]. Consequently, selecting 2,4-dimethyl-, 2,5-dimethyl-, or 4-methylbenzenesulfonamide as a presumed interchangeable substitute risks compromising isoform selectivity, physicochemical compatibility, and hydrolytic stability in the intended experimental system.

Quantitative Comparative Evidence for 2,6-Dimethylbenzenesulfonamide (CAS 24010-56-8) Differentiation


Carbonic Anhydrase Isoform Selectivity Shift: Ortho-Dimethyl Substitution Reduces Broad-Spectrum Affinity While Enabling Isoform Discrimination

The introduction of two methyl groups at ortho positions of the benzenesulfonamide scaffold decreased binding affinity to nearly all twelve catalytically active human carbonic anhydrase isoforms, but critically gained selectivity toward one specific isoform [1]. This contrasts with unsubstituted benzenesulfonamide, which exhibits broad-spectrum CA inhibition with little isoform discrimination. Furthermore, the 2,6-dimethylbenzenesulfonamide core provides a privileged platform for further selectivity tuning: adding a chloro substituent at the meta position of 2,6-dimethylbenzenesulfonamide derivatives did not alter binding to CA I, but enhanced affinity for all other CAs—particularly CA VII and CA XIII—by up to 500-fold [1]. Binding affinities were determined by fluorescent thermal shift assay (FTSA) and intrinsic binding thermodynamics calculated for the benzenesulfonamide anion binding to the Zn(II)-bound water form of each CA isoform [1].

Carbonic anhydrase inhibition Isoform selectivity Thermal shift assay

Lipophilicity Elevation vs. Unsubstituted Benzenesulfonamide: Impact on Membrane Permeability and Formulation Strategy

2,6-Dimethylbenzenesulfonamide exhibits a calculated LogP of 2.73 [1], approximately 4.7-fold higher than unsubstituted benzenesulfonamide (LogP = 0.58) [2], and also exceeds 4-methylbenzenesulfonamide (LogP ≈ 2.42) [3]. The XLogP value of 1.2 also indicates moderately higher hydrophobicity than benzenesulfonamide. This lipophilicity increase is directly attributable to the two ortho-methyl groups and translates into predicted differences in membrane partitioning: higher passive membrane permeability (favorable for intracellular targets) but reduced aqueous solubility (~0.32 g/100 mL for 4-methylbenzenesulfonamide vs. expected lower solubility for the 2,6-dimethyl analog due to increased hydrophobicity and crystalline packing disruption by ortho-substituents) [3]. The sulfonamide pKa is predicted to be approximately 10.5 (based on structural analogs) , compared to ~10.1 for unsubstituted benzenesulfonamide [2], indicating slightly weaker acidity due to electron-donating methyl groups.

Lipophilicity LogP Drug-likeness

Acid-Catalyzed Hydrolysis Rate Enhancement by Ortho-Alkyl Substituents: Implications for Chemical Stability Under Acidic Conditions

Pseudo-first-order rate constants measured for the acid-catalyzed hydrolysis of substituted N,N-dimethyl- and N-methyl-N-phenylbenzenesulfonamides in 70% (v/v) CF₃CO₂H/H₂O at 99 °C demonstrated a remarkable rate enhancement by ortho-alkyl groups, in contrast to the rate retardation observed for analogous substituents in benzamides [1]. This ortho-alkyl acceleration is attributed to relief of initial-state steric strain upon reaching the hydrolysis transition state. While the study by Wagenaar et al. examined N,N-dimethyl and N-methyl-N-phenyl derivatives rather than primary sulfonamides, the fundamental stereoelectronic principle—that ortho-alkyl substitution accelerates acid-catalyzed S–N bond cleavage—is expected to apply to primary sulfonamides as well, though the magnitude may differ [1]. For 2,6-dimethylbenzenesulfonamide specifically, the dual ortho-methyl substitution would be predicted to exhibit the strongest rate enhancement among mono- and di-methyl positional isomers.

Hydrolytic stability Ortho effect Reaction kinetics

Steric Shielding of the Sulfonamide Group Enables Chemoselective N-Functionalization and Prevents Dimerization in Crystalline Packing

X-ray crystallographic studies of N-(2,6-dimethylphenyl)benzenesulfonamide (a closely related N-aryl derivative) reveal that the ortho-methyl groups on the sulfonyl-bearing ring orient away from the S=O bonds, while in the anilino ring the ortho-methyl group is oriented away from the N–H bond [1]. This conformational preference, driven by steric repulsion, reduces intermolecular N–H···O=S hydrogen-bonded dimer formation compared to unsubstituted benzenesulfonamide, which packs tightly in centrosymmetric dimers [2]. For unsubstituted benzenesulfonamides, the planar aromatic ring allows tight crystalline packing that can reduce solubility and complicate purification [2]. In contrast, the 2,6-dimethyl substitution disrupts this packing, contributing to altered solubility and potentially facilitating chromatographic purification. Furthermore, the steric shielding of the sulfonamide –NH₂ group by flanking ortho-methyls can enable chemoselective N-monoalkylation over N,N-dialkylation, a practical advantage in synthetic chemistry [2].

Crystal engineering Chemoselective synthesis Steric protection

Optimal Application Scenarios for 2,6-Dimethylbenzenesulfonamide (CAS 24010-56-8) Based on Comparative Evidence


Lead Optimization for Isoform-Selective Carbonic Anhydrase Inhibitors (CA VII, CA XIII, and Beyond)

The 2,6-dimethylbenzenesulfonamide scaffold is strategically advantageous for medicinal chemistry programs targeting specific carbonic anhydrase isoforms implicated in neuropathy (CA VII), cancer (CA IX, CA XII), or obesity (CA VA, CA VB). As demonstrated by Vaškevičienė et al. (2019), the ortho-dimethyl substitution inherently reduces broad-spectrum CA binding compared to unsubstituted benzenesulfonamide, while subsequent meta-halogenation of 2,6-dimethylbenzenesulfonamide derivatives can amplify selectivity for CA VII and CA XIII by up to 500-fold [1]. Researchers should procure this compound as a starting scaffold for parallel synthesis of focused libraries with tailored para-position tails (e.g., pyrrolidinone, pyrimidine, or imidazole moieties) to systematically explore isoform selectivity [1].

Medicinal Chemistry Scaffold Requiring Steric Protection of the Sulfonamide NH₂ for Chemoselective Derivatization

In synthetic sequences where the primary sulfonamide –NH₂ must survive multiple orthogonal transformations, 2,6-dimethylbenzenesulfonamide offers inherent steric protection from the flanking ortho-methyl groups. This steric shielding reduces undesired N,N-dialkylation and intermolecular condensation side reactions that plague unsubstituted benzenesulfonamide [2]. The crystal structure of N-(2,6-dimethylphenyl)benzenesulfonamide confirms that the ortho-methyl groups sterically direct the N–H bond trans to one S=O group, providing predictable regiochemistry for N-functionalization [2]. This property is particularly valuable for constructing sulfonamide-based protein–protein interaction inhibitors, such as the ARNO Sec7 domain inhibitors derived from the 2,6-dimethylphenylsulfonamide substructure (PDB: 4L5M, 4JWL) [3].

Organic Synthesis Intermediate for Sterically Demanding Couplings and Ortho-Directed Metalation

The 2,6-dimethyl substitution pattern renders the benzenesulfonamide core suitable as a sterically demanding building block in cross-coupling reactions and ortho-directed metalation strategies. The increased lipophilicity (LogP 2.73 vs. 0.58 for benzenesulfonamide) [4] facilitates extraction and chromatographic purification in non-aqueous workup protocols. Moreover, the electron-donating methyl groups modulate the electronic character of the aromatic ring, potentially influencing the regioselectivity of electrophilic aromatic substitution at the remaining para position. Procurement of high-purity (>95%) 2,6-dimethylbenzenesulfonamide from suppliers providing batch-specific NMR and HPLC data is recommended for reproducibility in multistep synthetic sequences.

Physicochemical Property Fine-Tuning in Early Drug Discovery: LogD, Solubility, and Permeability Balancing

For hit-to-lead programs where the benzenesulfonamide pharmacophore is retained but physicochemical properties require optimization, 2,6-dimethylbenzenesulfonamide occupies a unique property space. Its LogP of 2.73 places it in a range compatible with both oral absorption (Lipinski's Rule of Five) and blood–brain barrier penetration, while the two additional methyl groups (compared to unsubstituted benzenesulfonamide) increase molecular weight by 28 Da and reduce topological polar surface area, potentially enhancing passive permeability [4]. When solubility is limiting, the disrupted crystal packing (due to ortho-methyl steric effects) may partially offset the increased hydrophobicity compared to the 4-methyl analog. Researchers should select this scaffold when the goal is to increase LogD by approximately 2 log units relative to unsubstituted benzenesulfonamide without introducing metabolically labile groups [4].

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